![molecular formula C8H10N2O2 B12876009 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime](/img/structure/B12876009.png)
3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime typically involves the cyclization of appropriate precursors. One common method includes the α-keto bromination of 3-aryl-6,7-dihydrobenzo[d]isoxazol-4(5H)-ones followed by the condensation of the obtained bromo derivatives with hydroxylamine . The reaction conditions often involve the use of acetonitrile as a solvent and mild heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
化学反应分析
Types of Reactions
3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted isoxazoles, depending on the specific reaction conditions and reagents used.
科学研究应用
3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery.
Industry: It can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
相似化合物的比较
Similar Compounds
3-Phenyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-amine: This compound shares a similar isoxazole core but differs in its substitution pattern.
8-Aryl-4,5-dihydrothiazolo[4′,5′3,4]benzo[1,2-c]isoxazol-2-amines: These compounds have a thiazole moiety in addition to the isoxazole ring.
Uniqueness
3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxime group allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry.
属性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC 名称 |
(NE)-N-(3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H10N2O2/c1-5-8-6(9-11)3-2-4-7(8)12-10-5/h11H,2-4H2,1H3/b9-6+ |
InChI 键 |
RDGYPWUEWYOXTD-RMKNXTFCSA-N |
手性 SMILES |
CC1=NOC2=C1/C(=N/O)/CCC2 |
规范 SMILES |
CC1=NOC2=C1C(=NO)CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


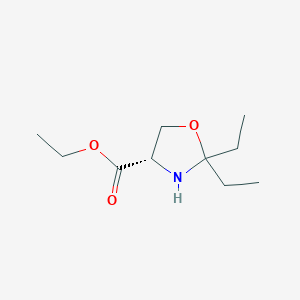
![3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12875930.png)
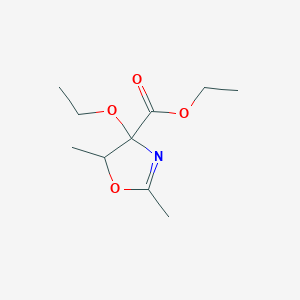
![N-[4-(4-Bromobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12875946.png)
![7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide](/img/structure/B12875961.png)
![5-methoxybenzo[c]isoxazol-3(1H)-one](/img/structure/B12875962.png)
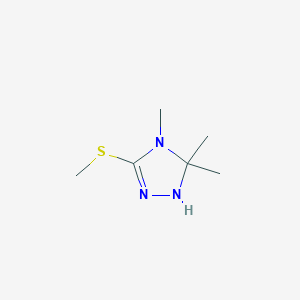

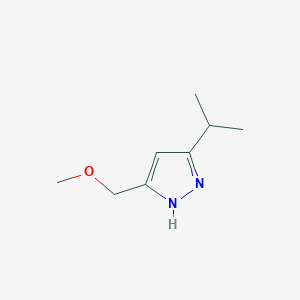
![(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)phenyl)arsinic acid](/img/structure/B12876003.png)
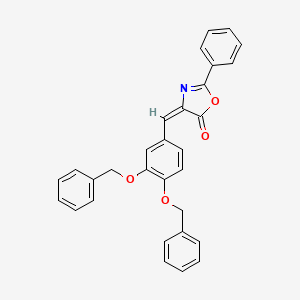
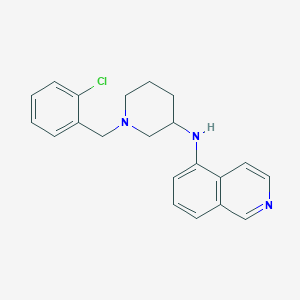
![3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876016.png)
![2-Cyclopropylbenzo[d]oxazole](/img/structure/B12876018.png)
